molecular formula C17H16N4O2 B3019062 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile CAS No. 762258-45-7

5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile

Cat. No.: B3019062
CAS No.: 762258-45-7
M. Wt: 308.341
InChI Key: SOZFFYQRCNJDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile (C₁₇H₁₆N₄O₂) is a nitro-substituted benzonitrile derivative featuring a 4-phenylpiperazine moiety at the ortho position of the benzene ring. This compound is part of a broader class of benzonitrile derivatives with applications in pharmaceuticals, agrochemicals, and materials science, particularly in organic light-emitting diodes (OLEDs) .

Properties

IUPAC Name

5-nitro-2-(4-phenylpiperazin-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-13-14-12-16(21(22)23)6-7-17(14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZFFYQRCNJDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile typically involves the reaction of 2-chloro-5-nitrobenzonitrile with 1-phenylpiperazine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be alkylated or acylated.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, such as its role in drug development for neurological disorders, is ongoing.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenylpiperazine moiety can interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Notable Features Reference
5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile 4-Phenylpiperazine 309.33 Bulky substituent; potential for H-bonding
5-Nitro-2-(pyridin-2-ylamino)benzonitrile Pyridin-2-ylamino 240.22 Smaller substituent; pyridine N for coordination
2-Morpholin-4-yl-5-nitrobenzonitrile Morpholine 233.23 Oxygen-containing ring; increased polarity
5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile Pyrrole 213.19 Five-membered aromatic ring; lower basicity
3-Nitro-5-(trifluoromethyl)benzonitrile Trifluoromethyl (at position 5) 216.11 Electron-withdrawing CF₃ group; lipophilic

Physicochemical Properties

  • Melting and Boiling Points :

    • The pyrrole derivative (5-Nitro-2-(1H-pyrrol-1-yl)benzonitrile) exhibits a melting point of 96°C and a predicted boiling point of 389.6°C, influenced by its planar aromatic structure .
    • In contrast, the 4-phenylpiperazine analog likely has a higher molecular weight and melting point due to the bulky piperazine group, though exact data are unavailable.
  • Solubility :

    • The morpholine analog (2-Morpholin-4-yl-5-nitrobenzonitrile) is expected to have higher polarity and aqueous solubility compared to the phenylpiperazine derivative due to the oxygen atom in the morpholine ring .
    • The trifluoromethyl derivative (3-Nitro-5-(trifluoromethyl)benzonitrile) is more lipophilic, making it suitable for hydrophobic environments .

Biological Activity

5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile is a compound with significant potential in pharmacological applications, particularly due to its structural characteristics that suggest diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C17_{17}H18_{18}N4_{4}O2_{2}. The compound features a nitrile group , a nitro group , and a piperazine ring substituted with a phenyl group. This unique combination is indicative of potential interactions with various biological targets, particularly in neuropharmacology and oncology.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly dopamine receptors. Similar compounds have been identified as dopamine receptor antagonists, which may be relevant in treating conditions such as glioblastoma and other neuropsychiatric disorders.

Target Interactions

Research indicates that compounds with structural similarities may interact with various targets, including:

  • Dopamine Receptors : Potentially acting as antagonists.
  • Tyrosine Kinases : Involved in cell signaling pathways.
  • Protein Kinase B (Akt) : Modulating cell proliferation and survival pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Neuropharmacology Potential dopamine receptor antagonist activity.
Antitumor Effects Promising results in inhibiting glioblastoma cell proliferation.
Cytotoxicity Exhibits selective cytotoxicity towards cancer cell lines.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against glioblastoma cells. The compound's structure suggests it may inhibit key signaling pathways involved in tumor growth .
  • Dopamine Receptor Interaction : A study highlighted the potential of piperazine derivatives to act as selective dopamine D4 receptor antagonists, which could provide therapeutic benefits in treating schizophrenia and other dopamine-related disorders.
  • Pharmacokinetic Properties : Similar compounds have shown favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity in preliminary animal studies. These properties are crucial for developing effective therapeutic agents .

Q & A

What are the recommended synthetic strategies for 5-Nitro-2-(4-phenylpiperazin-1-yl)benzonitrile, considering competing reactivities of its nitro and phenylpiperazine substituents?

Basic
The synthesis requires careful optimization to balance the electron-withdrawing nitro group and the nucleophilic phenylpiperazine moiety. A stepwise approach is recommended:

Nitro introduction first : Nitration at the 5-position of 2-aminobenzonitrile derivatives, followed by protection of the amine group.

Piperazine coupling : Use Ullmann or Buchwald-Hartwig cross-coupling under palladium catalysis to attach 4-phenylpiperazine.

Deprotection and purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity.
Key considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-nitration.
  • Use anhydrous conditions to prevent hydrolysis of the nitrile group.

Which spectroscopic and crystallographic methods are optimal for structural elucidation of this compound?

Basic
A multi-technique approach ensures accurate characterization:

Technique Application Methodological Notes
X-ray diffraction (XRD) Crystal structure determinationUse SHELXL for refinement to resolve positional disorder in the nitro group .
¹H/¹³C NMR Confirm substituent positionsDeuterated DMSO-d₆ as solvent; 2D NMR (COSY, NOESY) to assign piperazine ring conformation.
FT-IR Identify functional groupsCompare nitro (1520–1350 cm⁻¹) and nitrile (2260–2240 cm⁻¹) stretches.
HRMS Molecular weight validationElectrospray ionization (ESI+) with <1 ppm mass accuracy.

How can computational modeling (e.g., DFT, molecular docking) predict this compound’s interactions with biological targets or surfaces?

Advanced
Density Functional Theory (DFT) :

  • Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions.
  • Compare adsorption energies on metal surfaces (e.g., Ag, Au) to experimental data from benzonitrile derivatives .
    Molecular Docking :
  • Use AutoDock Vina to simulate binding to serotonin/dopamine receptors (common targets for piperazine derivatives).
  • Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability over 100 ns.

How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

Advanced
Contradictions often arise from methodological differences:

Assay conditions :

  • Standardize solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Control pH (use buffers per USP guidelines, as in ).

Purity validation :

  • Employ HPLC with UV/Vis detection (λ = 254 nm) to confirm ≥95% purity.

Data normalization :

  • Include positive/negative controls in each experiment (e.g., reference inhibitors).

Meta-analysis :

  • Apply statistical tools (ANOVA, Tukey’s test) to compare datasets across studies.

What strategies mitigate polymorphism challenges during crystallographic studies of this compound?

Advanced
Polymorphism arises from flexible piperazine and nitro groups:

Crystallization optimization :

  • Screen solvents (e.g., dichloromethane/hexane vs. acetone/water) to isolate stable polymorphs.

Temperature-controlled XRD :

  • Collect data at 100 K to reduce thermal motion artifacts.

TWINABS refinement :

  • Use SHELXL’s twin refinement for overlapping diffraction patterns .

How can surface adsorption behavior of this compound be analyzed for catalytic or sensor applications?

Advanced
Leverage techniques from benzonitrile adsorption studies :

Surface-enhanced Raman spectroscopy (SERS) :

  • Use Ag nanoparticles to amplify signals from the nitrile group.

Atomic Force Microscopy (AFM) :

  • Map molecular orientation on Au(111) surfaces in non-polar solvents.

Contact angle measurements :

  • Calculate surface energy (γ) to predict wettability and adhesion.

What methodological frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

Advanced
Align with ’s theoretical approach:

Hypothesis-driven SAR :

  • Vary piperazine substituents (e.g., 4-phenyl vs. 4-alkyl) to test steric/electronic effects.

Multivariate analysis :

  • Use principal component analysis (PCA) to correlate substituent properties (logP, molar refractivity) with activity.

In silico validation :

  • Train QSAR models (Random Forest, SVM) on experimental data for predictive accuracy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.